molecular formula C18H12Cl2N2O4 B12049447 2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide CAS No. 477734-29-5

2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide

Cat. No.: B12049447
CAS No.: 477734-29-5
M. Wt: 391.2 g/mol
InChI Key: NBIXHDFZWOBXQI-ODCIPOBUSA-N
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Description

2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and a chromenylmethylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-oxo-4H-chromene-3-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chromenylmethylidene moiety to its reduced form.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The chromenylmethylidene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetohydrazide: Similar in structure but with different substitution patterns on the phenoxy group.

    2-(2,3-dichlorophenoxy)propionic acid: Contains a propionic acid moiety instead of the acetohydrazide group.

Uniqueness

The uniqueness of 2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide lies in its combination of the dichlorophenoxy and chromenylmethylidene groups, which confer distinct chemical and biological properties not found in similar compounds .

Properties

CAS No.

477734-29-5

Molecular Formula

C18H12Cl2N2O4

Molecular Weight

391.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H12Cl2N2O4/c19-13-5-3-7-15(17(13)20)26-10-16(23)22-21-8-11-9-25-14-6-2-1-4-12(14)18(11)24/h1-9H,10H2,(H,22,23)/b21-8+

InChI Key

NBIXHDFZWOBXQI-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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